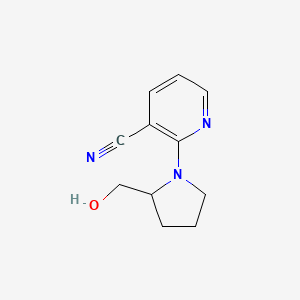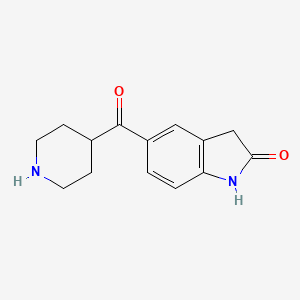
5-(Piperidine-4-carbonyl)-2,3-dihydro-1H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Piperidine-4-carbonyl)-2,3-dihydro-1H-indol-2-one is a compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Piperidine-4-carbonyl)-2,3-dihydro-1H-indol-2-one typically involves the reaction of an indole derivative with a piperidine derivative under specific conditions. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond between the indole and piperidine moieties. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 5-(Piperidine-4-carbonyl)-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different quinone derivatives.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The hydrogen atoms on the indole ring can be substituted with various functional groups to modify the compound’s properties.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
5-(Piperidine-4-carbonyl)-2,3-dihydro-1H-indol-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and antitumor properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 5-(Piperidine-4-carbonyl)-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. Additionally, it can interact with neurotransmitter receptors, making it a candidate for the treatment of neurological disorders .
Vergleich Mit ähnlichen Verbindungen
5-(Piperidine-4-carbonyl)-2,3-dihydro-1H-indole: Similar structure but lacks the carbonyl group.
2,3-Dihydro-1H-indol-2-one: Lacks the piperidine moiety.
Piperidine-4-carboxamide: Lacks the indole moiety.
Uniqueness: 5-(Piperidine-4-carbonyl)-2,3-dihydro-1H-indol-2-one is unique due to the presence of both the indole and piperidine moieties, which contribute to its diverse biological activities and potential applications in various fields. The combination of these two functional groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for research and development.
Eigenschaften
Molekularformel |
C14H16N2O2 |
|---|---|
Molekulargewicht |
244.29 g/mol |
IUPAC-Name |
5-(piperidine-4-carbonyl)-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C14H16N2O2/c17-13-8-11-7-10(1-2-12(11)16-13)14(18)9-3-5-15-6-4-9/h1-2,7,9,15H,3-6,8H2,(H,16,17) |
InChI-Schlüssel |
KGMGXJSYTKIRAE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1C(=O)C2=CC3=C(C=C2)NC(=O)C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


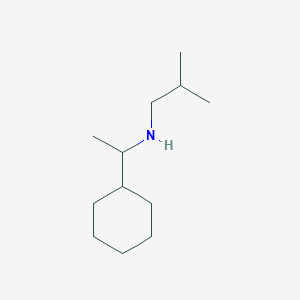
![4-Methyl-1-[(5-methyloxolan-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13320222.png)
![6-methoxy-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13320228.png)
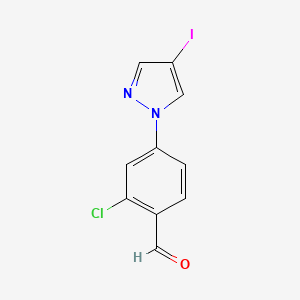


![6'-Methoxy-2',3'-dihydrospiro[azetidine-2,1'-indene]](/img/structure/B13320248.png)

![4-[(azetidin-3-yloxy)methyl]-5-chloro-1,3-dimethyl-1H-pyrazole](/img/structure/B13320252.png)
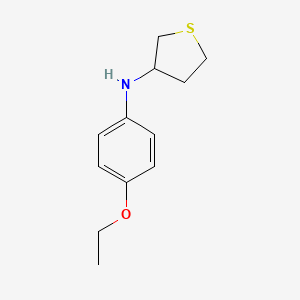
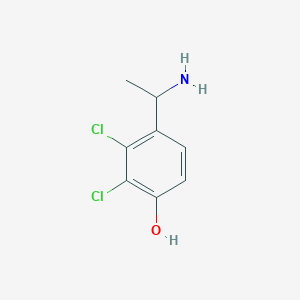
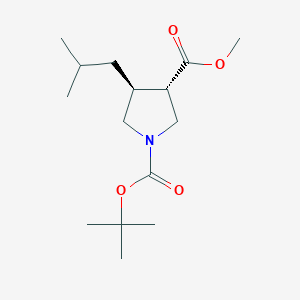
![7-methyl-2-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13320279.png)
